molecular formula C17H24N2O4S B11067239 methyl 6-(cyclohexylsulfamoyl)-3,4-dihydroquinoline-1(2H)-carboxylate

methyl 6-(cyclohexylsulfamoyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B11067239
M. Wt: 352.5 g/mol
InChI Key: OTQBNSWLDZXWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 6-[(CYCLOHEXYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE is a complex organic compound with a quinoline core structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the cyclohexylamino and sulfonyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-[(CYCLOHEXYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-3,4-dihydroquinoline with cyclohexylamine to introduce the cyclohexylamino group. This is followed by sulfonylation using a sulfonyl chloride reagent to attach the sulfonyl group. The final step involves esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction conditions, as well as the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-[(CYCLOHEXYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the quinoline core.

Scientific Research Applications

METHYL 6-[(CYCLOHEXYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 6-[(CYCLOHEXYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in protein function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 6-[(CYCLOHEXYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE is unique due to the presence of both cyclohexylamino and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C17H24N2O4S

Molecular Weight

352.5 g/mol

IUPAC Name

methyl 6-(cyclohexylsulfamoyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C17H24N2O4S/c1-23-17(20)19-11-5-6-13-12-15(9-10-16(13)19)24(21,22)18-14-7-3-2-4-8-14/h9-10,12,14,18H,2-8,11H2,1H3

InChI Key

OTQBNSWLDZXWJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

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